molecular formula C11H20O2 B8300454 Cyclopropylmethyl 2-methylhexanoate

Cyclopropylmethyl 2-methylhexanoate

Cat. No.: B8300454
M. Wt: 184.27 g/mol
InChI Key: FFWNQLIBSZWYQO-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 2-methylhexanoate is an ester compound characterized by a cyclopropane ring directly attached to a methyl group, which is further esterified with 2-methylhexanoic acid. The cyclopropane moiety introduces significant steric strain and unique electronic properties due to its sp³-hybridized carbon atoms and bent bond geometry . This article compares its properties with structurally related esters and cyclopropane-containing analogs.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

cyclopropylmethyl 2-methylhexanoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-9(2)11(12)13-8-10-6-7-10/h9-10H,3-8H2,1-2H3

InChI Key

FFWNQLIBSZWYQO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(=O)OCC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Solvolysis and Stabilization Effects

Cyclopropylmethyl esters exhibit accelerated solvolysis rates compared to non-cyclopropane analogs. The solvolysis of cyclopropylmethyl substrates generates carbocations stabilized by charge delocalization into the cyclopropane ring, akin to allylic systems . For example:

  • Cyclopropylmethyl tosylate undergoes solvolysis 10–100 times faster than non-cyclopropane analogs due to hyperconjugative stabilization of the intermediate carbocation.
  • Allylic esters (e.g., allyl acetate) show similar rate enhancements but rely on π-orbital delocalization, whereas cyclopropylmethyl systems depend on σ-orbital interactions .

In contrast, cyclopropylmethyl radicals lack stabilization, as evidenced by the higher bond dissociation energy (BDE) of the C–H bond in methylcyclopropane (~100 kcal/mol) compared to allylic systems (~85 kcal/mol) . This dichotomy highlights the electronic uniqueness of cyclopropylmethyl esters.

Physical and Structural Properties

The cyclopropane ring imposes rigidity and steric constraints, affecting solubility and boiling points. For instance:

  • Cyclopropylmethyl ethylphosphonofluoridate (C₆H₁₂FO₂P) has a molecular weight of 178.12 g/mol and likely exhibits lower solubility in polar solvents due to its hydrophobic cyclopropane group .
  • 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid (C₁₂H₁₄O₄) demonstrates how ether linkages modify polarity compared to ester derivatives .

Data Tables

Table 1: Comparative Properties of Cyclopropylmethyl Esters and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polar Solvents) Reactivity (Solvolysis Rate)
Cyclopropylmethyl 2-methylhexanoate C₁₁H₁₈O₂ 182.26 ~220–240 Low High (cyclopropane effect)
Allyl acetate C₅H₈O₂ 116.12 103 Moderate High (allylic stabilization)
2-Ethylhexyl propylphosphonofluoridate C₁₁H₂₂FO₂P 236.26 ~250 Very low Low
3-(Cyclopropylmethoxy)benzoic acid C₁₁H₁₂O₃ 192.21 N/A Moderate N/A

Key Findings and Implications

Electronic Effects : Cyclopropylmethyl esters exhibit distinct solvolysis behavior due to σ-orbital stabilization, contrasting with π-orbital effects in allylic systems .

Synthetic Complexity : Cyclopropane rings necessitate specialized methods (e.g., Michael additions or Grignard reactions) compared to linear-chain esters .

Steric and Solubility Profiles : The rigid cyclopropane ring reduces solubility in polar media, impacting applications in formulations requiring high miscibility.

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